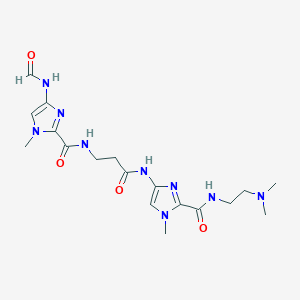![molecular formula C14H21N3O5 B123478 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea CAS No. 98159-87-6](/img/structure/B123478.png)
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea, also known as MPPEU, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Applications De Recherche Scientifique
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In cancer research, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has also been studied as a potential drug for the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is not fully understood. However, it has been suggested that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells and by modulating the activity of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can inhibit the growth of cancer cells, induce apoptosis, and protect neurons from oxidative stress. In vivo studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea. These include further studies to understand its mechanism of action, exploring its potential as a drug for the treatment of Alzheimer's disease, and investigating its use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to determine the safety and toxicity of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in humans.
Conclusion:
In conclusion, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in various fields and to determine its safety and toxicity in humans.
Méthodes De Synthèse
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been synthesized using different methods, including the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)isocyanate, and the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)urea. The yield of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea from these methods ranges from 50% to 80%.
Propriétés
Numéro CAS |
98159-87-6 |
|---|---|
Nom du produit |
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
Formule moléculaire |
C14H21N3O5 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
1-[2-(methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
InChI |
InChI=1S/C14H21N3O5/c1-11(22-10-20-2)13(18)16-17-14(19)15-8-9-21-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18)(H2,15,17,19) |
Clé InChI |
WZEYEOBJBHIISY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
SMILES canonique |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
Synonymes |
2-(Methoxymethoxy)propanoic Acid 2-[[(2-Phenoxyethyl)amino]carbonyl]hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



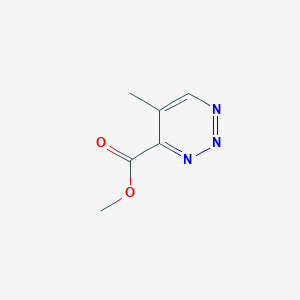
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
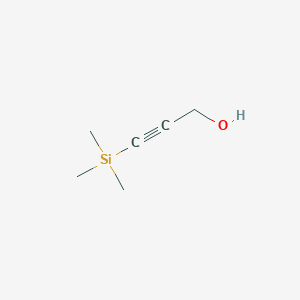
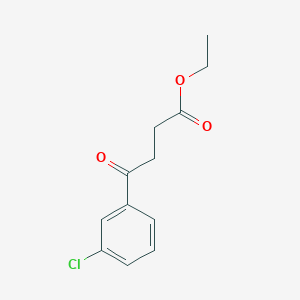
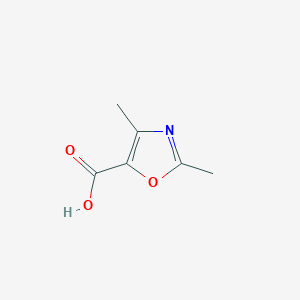
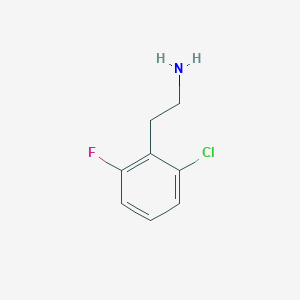
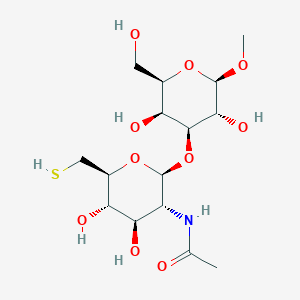
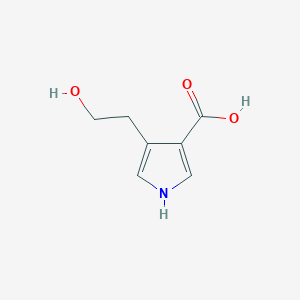
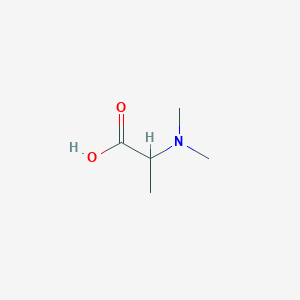
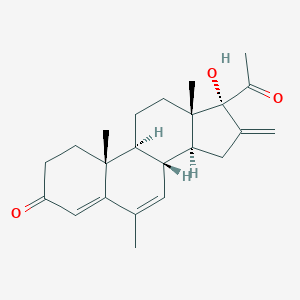
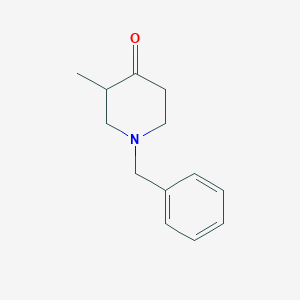

![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)
